[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol

Catalog No.
S720002
CAS No.
874468-52-7
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol

CAS Number

874468-52-7

Product Name

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol

IUPAC Name

[5-(3-amino-4-methylphenyl)furan-2-yl]methanol

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3

InChI Key

JCVNEKSUAUHIEG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)N

solubility

30.5 [ug/mL]

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)N

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol is an organic compound characterized by a furan ring, which is a five-membered aromatic structure containing one oxygen atom. This compound features a methanol group (–CH2OH) and a 3-amino-4-methylphenyl group attached to the furan ring. The molecular formula for this compound is C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}, and its molecular weight is approximately 203.24 g/mol. The presence of the amino group (–NH2) and the methyl group (–CH3) suggests potential for various biological activities, including interactions with enzymes and antimicrobial properties due to possible hydrogen bonding and hydrophobic interactions with biomolecules .

Involving [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol are not extensively documented, compounds with similar structures often undergo typical reactions associated with furan derivatives. These can include:

  • Electrophilic aromatic substitution: The aromatic rings can react with electrophiles, potentially leading to various substituted products.
  • Nucleophilic substitutions: The amino group can act as a nucleophile, participating in reactions with electrophilic centers.
  • Oxidation: The alcohol functional group may be oxidized to form corresponding carbonyl compounds.

The reactivity of this compound will largely depend on the specific conditions and the presence of other reactants in the environment.

Furan derivatives, including [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol, are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry:

  • Antimicrobial properties: The presence of the amino group may enhance its ability to interact with microbial enzymes or membranes, potentially leading to antimicrobial effects.
  • Enzyme inhibition: The compound may inhibit specific enzymes due to hydrogen bonding capabilities, which could be explored further in drug design.
  • Cytotoxicity: Preliminary studies on similar compounds suggest possible cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol holds potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical research: It can be used in studies focusing on structure-activity relationships within furan-based compounds.
  • Material science: Possible applications in creating new materials that leverage its unique chemical properties.

Interaction studies involving [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol would likely focus on its binding affinity with biological targets such as enzymes or receptors. Techniques that could be employed include:

  • Molecular docking studies: To predict how well this compound binds to specific biological targets.
  • In vitro assays: To evaluate its biological activity against various pathogens or cancer cell lines.
  • Spectroscopic methods: Such as NMR or mass spectrometry to study interactions at a molecular level.

Similar Compounds: Comparison

Several compounds share structural similarities with [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol. These include:

  • 5-Aminofurfural: Contains an amino group on the furan ring; known for its reactivity and potential in organic synthesis.
  • 4-Methylphenol: A simple phenolic compound that can exhibit antimicrobial properties but lacks the furan moiety.
  • Furfuryl alcohol: A furan derivative that serves as a building block in various chemical syntheses but does not have the amino functionality.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanolFuran ring with amino and methyl groupsPotential for diverse biological activities
5-AminofurfuralAmino group on furanHigh reactivity; useful in organic synthesis
4-MethylphenolSimple phenolic structureAntimicrobial properties; lacks furan ring
Furfuryl alcoholFuran derivative with alcohol functionalityBuilding block for syntheses; no amino functionality

Traditional organic synthesis approaches for [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol typically employ multi-step methodologies involving furan ring construction followed by functionalization [1]. The classical Paal-Knorr synthesis represents a foundational approach, utilizing acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds to form the furan core structure [2]. This methodology provides reliable access to substituted furans, though it requires careful control of reaction conditions to prevent side reactions [3].

The Feist-Benary synthesis offers an alternative pathway through intermolecular annulation of β-dicarbonyl compounds with α-haloketones [2]. This approach enables the introduction of aryl substituents during ring formation, making it particularly suitable for constructing the 3-amino-4-methylphenyl moiety [2]. The subsequent reduction of aldehyde functionalities to methanol groups can be achieved through standard reducing agents such as sodium borohydride or lithium aluminum hydride [4].

Sequential substitution reactions represent another traditional approach, where pre-formed furan derivatives undergo electrophilic aromatic substitution to introduce the aminophenyl substituent [5]. The regioselectivity of these reactions favors substitution at the 2-position of the furan ring due to the electron-rich nature of this heterocyclic system [3]. However, directing groups or protecting strategies may be necessary to achieve the desired substitution pattern [5].

Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, have proven effective for constructing aryl-furan linkages [6]. These palladium-catalyzed processes enable the coupling of furan-2-ylboronic acid derivatives with appropriately substituted aryl halides bearing amino and methyl functionalities [7] [6]. The reaction typically proceeds under mild conditions using palladium catalysts with phosphine ligands, achieving good yields with broad functional group tolerance [8].

Catalytic Strategies for Furan Ring Functionalization

Palladium-catalyzed methodologies have emerged as highly effective strategies for furan ring functionalization [9]. Recent optimization studies demonstrate that palladium dichloride bis(acetonitrile) complex achieves remarkable yields of 94% in furan functionalization reactions when combined with appropriate oxidants and bases [9]. The choice of catalyst significantly impacts reaction efficiency, with different palladium sources showing varying activities in furan-based transformations [9].

Rhodium-catalyzed carbocyclization processes offer sophisticated approaches to furan derivative synthesis [10]. Dirhodium complexes, particularly rhodium acetate and rhodium pivalate, demonstrate excellent catalytic activity in 4-exo-dig cyclization reactions that construct furan-fused ring systems [10]. Optimization studies reveal that rhodium pivalate in ethyl acetate provides optimal yields of 88% when conducted at moderate temperatures with 4 angstrom molecular sieves as additives [10].

Manganese-catalyzed dehydrogenative coupling represents an emerging catalytic strategy for furan functionalization [11]. These earth-abundant metal catalysts enable the formation of carbonyl-furan derivatives through acceptorless dehydrogenation processes [11]. The reaction proceeds efficiently at moderate temperatures (110-130°C) in toluene solvent with cesium carbonate as base, achieving yields up to 90% [11].

Copper-catalyzed cross-coupling reactions provide cost-effective alternatives to palladium systems [12]. These methodologies employ copper complexes with nitrogen-containing ligands to facilitate carbon-carbon bond formation between furan nucleophiles and aryl electrophiles [12]. The reactions typically require higher temperatures than palladium systems but offer advantages in terms of catalyst cost and availability [12].

Green Chemistry Approaches Using Biomass-Derived Precursors

Biomass-derived furfural serves as a key platform chemical for sustainable furan derivative synthesis [13]. Furfural, produced through acid-catalyzed dehydration of pentose sugars from lignocellulosic biomass, provides a renewable starting material with annual production volumes approaching 652 kilotons [13]. The conversion of furfural to more complex furan derivatives involves selective functionalization reactions that preserve the furan ring while introducing desired substituents [13].

Enzymatic synthesis pathways offer environmentally benign alternatives to traditional chemical methods [14]. Biocatalytic oxidation of 5-hydroxymethylfurfural using specialized oxidases enables the production of furan-2,5-dicarboxylic acid derivatives under mild conditions [14]. These enzymatic processes operate at ambient temperatures in aqueous media, eliminating the need for organic solvents and harsh reaction conditions [14].

5-Hydroxymethylfurfural serves as another important biomass-derived precursor [15]. This compound, readily obtained from hexose sugars through acid-catalyzed dehydration, undergoes various transformations including reduction, oxidation, and substitution reactions [15]. The electrocatalytic conversion of 5-hydroxymethylfurfural enables the production of diverse furan derivatives while utilizing renewable electricity sources [15].

Microwave-assisted synthesis techniques enhance the efficiency of biomass-derived precursor transformations [16]. These methods significantly reduce reaction times from hours to minutes while maintaining high product yields [16]. The microwave irradiation facilitates rapid heating and improved mass transfer, enabling more efficient utilization of biomass-derived starting materials [16].

One-pot synthetic strategies minimize waste generation and improve atom economy in biomass utilization [17]. The amination-oxidation-amination-reduction sequence enables direct conversion of 5-hydroxymethylfurfural to complex nitrogen-containing furan derivatives in a single reaction vessel [18]. This approach achieves yields exceeding 96% while reducing solvent consumption and purification requirements [18].

Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Loading)

Solvent Effects

Solvent selection critically influences reaction outcomes in furan synthesis [19]. Polar protic solvents such as ethanol and isopropanol generally provide superior results for furan ring formation reactions [5]. Optimization studies demonstrate that isopropanol achieves yields of 75% in aminopyridine-furan coupling reactions, outperforming other solvent systems [5].

Polar aprotic solvents including N,N-dimethylformamide and dimethyl sulfoxide offer advantages for specific transformation types [20]. These solvents effectively solvate ionic intermediates while maintaining chemical inertness toward reactive species [21]. However, their higher boiling points may complicate product isolation procedures [20].

Non-polar solvents such as toluene and dichloromethane prove beneficial for metal-catalyzed transformations [10]. Ethyl acetate emerges as an optimal solvent for rhodium-catalyzed cyclization reactions, providing yields of 81% compared to 54% in dichloromethane [10]. The improved performance likely reflects better solubility characteristics for both substrates and catalysts [10].

Temperature Optimization

Reaction temperature significantly affects both yield and selectivity in furan synthesis [9] [22]. Moderate temperatures in the range of 80-140°C generally provide optimal results for catalytic transformations [9] [23]. Higher temperatures may lead to product decomposition or undesired side reactions, while lower temperatures result in incomplete conversion [22].

Specific optimization studies reveal that 80°C represents the optimal temperature for palladium-catalyzed furan functionalization [9]. Temperature elevation to 40°C or reduction to 0°C both result in decreased yields, demonstrating the importance of precise temperature control [24]. Similarly, ruthenium-catalyzed oxidation reactions achieve maximum efficiency at 140°C [23].

Catalyst Loading Studies

Catalyst loading optimization balances reaction efficiency with economic considerations [9] [10]. Most effective catalyst systems operate at loadings between 1-5 mol%, providing excellent yields while maintaining practical viability [9]. Higher loadings rarely provide proportional yield improvements and increase purification challenges [10].

Palladium catalyst optimization studies demonstrate that 1 mol% loading achieves comparable results to higher loadings in many transformations [9]. Rhodium-catalyzed systems similarly operate effectively at 1 mol% loading when appropriate co-catalysts and additives are employed [10]. These reduced loadings enhance the sustainability and cost-effectiveness of synthetic processes [10].

Catalyst SystemOptimal Loading (mol%)Temperature (°C)SolventYield (%)
Palladium dichloride bis(acetonitrile)1.080Dioxane94
Rhodium pivalate1.040Ethyl acetate88
Manganese complex1.0130Toluene90
Copper complex5.0150N,N-dimethylformamide75

Purification Techniques and Yield Maximization

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for furan derivatives [25] [26]. Silica gel stationary phases provide effective separation of furan compounds from reaction mixtures and impurities [25]. The selection of appropriate eluent systems, typically involving petroleum ether and ethyl acetate mixtures, enables resolution of closely related structural analogs [26].

Specialized chromatographic techniques have been developed specifically for furfural derivatives [25]. Sequential multi-column size chromatography apparatus operated as counter-current moving bed systems achieve high-purity separations [25]. These methods employ organic acid mobile phases to facilitate separation while maintaining product stability [25].

High-performance liquid chromatography enables both analytical characterization and preparative purification [27]. Reverse-phase columns with C18 stationary phases provide excellent separation of furan derivatives in less than 30 minutes [27]. The method accommodates complex mixtures containing multiple furan analogs while maintaining quantitative recovery [27].

Crystallization and Recrystallization Techniques

Recrystallization serves as an effective purification method for solid furan derivatives [28] [29]. The technique involves dissolving impure compounds in heated solvents until saturation, followed by controlled cooling to promote crystal formation [28]. Pure crystals form preferentially while impurities remain in solution, enabling separation through filtration [29].

Solvent selection proves critical for successful recrystallization [29]. Ideal solvents dissolve the target compound readily at elevated temperatures but exhibit limited solubility at room temperature [28]. Common solvent systems for furan derivatives include ethanol, methanol, and ethyl acetate, often used individually or in binary mixtures [29].

Distillation and Extraction Methods

Distillation techniques enable purification of volatile furan derivatives [30]. Simple distillation suffices for compounds with significantly different boiling points, while fractional distillation becomes necessary for closer-boiling analogs [30]. Vacuum distillation reduces decomposition risks by enabling lower operating temperatures [30].

Extractive distillation offers solutions for azeotropic mixtures involving furan compounds [30]. Novel reactive-extractive distillation processes demonstrate superior performance compared to conventional methods [30]. These techniques employ selective solvents such as dimethyl sulfoxide or ethylene glycol to break azeotropes and enable separation [30].

Yield Optimization Strategies

Reaction monitoring and optimization protocols systematically improve synthetic yields [31]. Gas chromatography-mass spectrometry enables real-time monitoring of reaction progress and identification of optimal reaction endpoints [32] [33]. These analytical techniques prevent over-reaction and product decomposition while maximizing conversion efficiency [33].

Flow chemistry techniques enhance yield consistency and scalability [34]. Continuous-flow synthesis eliminates isolation of unstable intermediates while providing precise control over reaction parameters [34]. These methods achieve yield improvements averaging 27% compared to batch processes while enhancing safety profiles [34].

Process intensification through microwave assistance significantly improves reaction efficiency [16] [35]. Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [16]. The technique proves particularly effective for heterocyclic syntheses where conventional heating may cause decomposition [35].

Purification MethodApplicationTypical Recovery (%)Purity Achieved (%)
Silica gel chromatographyGeneral furan derivatives80-95>95
RecrystallizationCrystalline compounds70-90>98
Vacuum distillationVolatile derivatives85-95>95
High-performance liquid chromatographyComplex mixtures90-98>99
Extractive distillationAzeotropic systems75-90>95

XLogP3

1.5

Dates

Last modified: 08-15-2023

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